

Ozarelix Overview and Known Data

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Compound Focus: Ozarelix

CAS No.: 295350-45-7

Cat. No.: S548652

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The table below summarizes the available information on **Ozarelix**:

Aspect	Description
Drug Class	GnRH receptor antagonist (4th generation) [1] [2] [3]
Mechanism of Action	Competitively blocks Gonadotropin-Releasing Hormone (GnRH) receptors in the pituitary, rapidly suppressing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion without a "flare effect" [3].
Primary Indications (Under Investigation)	Advanced prostate cancer; previously investigated for benign prostatic hyperplasia (BPH) and endometriosis [4] [2].
Status	Development appears halted; no recent updates [2].
Available PK Data	Not Available in public sources. Key parameters (absorption, volume of distribution, protein binding, metabolism, routes of elimination, half-life, clearance) are listed as "Not Available" [4].

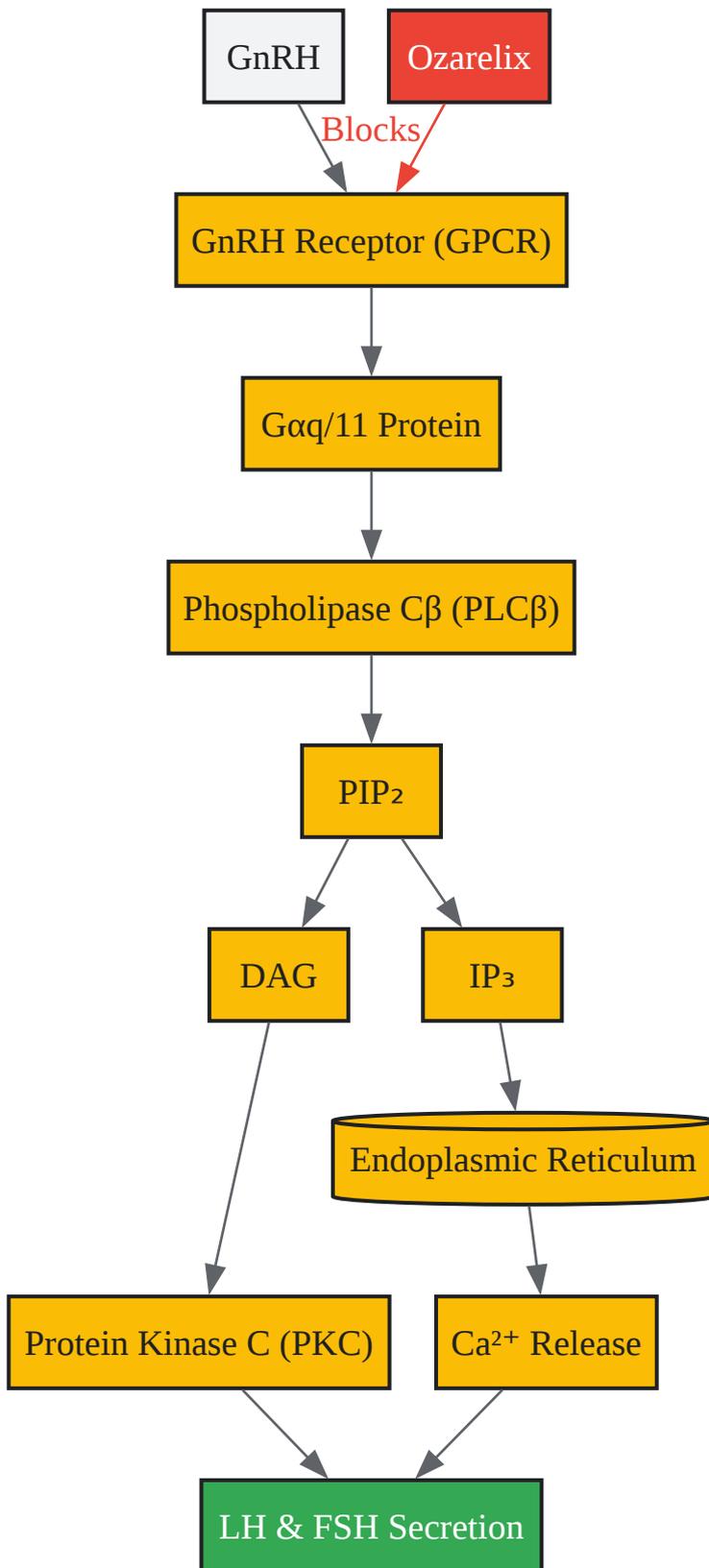
Mechanism of Action and Experimental Findings

While full pharmacokinetic profiles are common for approved drugs, they are often not published for early-stage investigational compounds. **Ozarelix**'s mechanism and some cellular effects are documented in preclinical studies.

Detailed Mechanism of Action as a GnRH Antagonist

Ozarelix functions by blocking the GnRH receptor, a G protein-coupled receptor (GPCR) [3]. Unlike agonists that cause an initial hormone surge, antagonists provide immediate suppression of the hypothalamic-pituitary-gonadal (HPG) axis [5] [3]. This blockade inhibits downstream signaling pathways, ultimately reducing the production of gonadotropins and sex hormones [3].

The following diagram illustrates this signaling pathway and **Ozarelix**'s site of action:



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Key Experimental Findings from Preclinical Research

A 2010 study investigated **Ozarelix**'s effects on hormone-refractory, androgen receptor-negative prostate cancer cells (DU145 and PC3 lines) [1]. Key methodological details and findings are summarized below:

Experiment Aspect	Detailed Methodology
Cell Lines	DU145 and PC3 (models of androgen-independent prostate cancer) [1].
Treatment	Cells were cultured and treated with Ozarelix [1]. Specific concentrations and duration were not detailed in the abstract.

| **Assays/Measurements** | - Toxicity and cell viability [1].

- Cell cycle analysis (e.g., via flow cytometry) [1].
- Caspase activity assays (measuring apoptosis) [1].
- Analysis of protein expression (e.g., c-FLIP, death receptors DR4/5, Fas) [1]. | | **Key Findings** | - **Ozarelix** exhibited **antiproliferative effects** and caused cell accumulation in the **G2/M phase** of the cell cycle [1].
- It induced **apoptosis** (programmed cell death) via **caspase-8** dependent activation of caspase-3 [1].
- **Ozarelix down-regulated c-FLIP (L)**, an anti-apoptotic protein, and **increased expression and activity of death receptors DR4/5 and Fas** [1].
- These actions **sensitized TRAIL-resistant cancer cells to TRAIL-induced apoptosis** [1]. |

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References

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3. GnRH Peptide Antagonist: Chemistry & Formulation Analysis [pmc.ncbi.nlm.nih.gov]

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